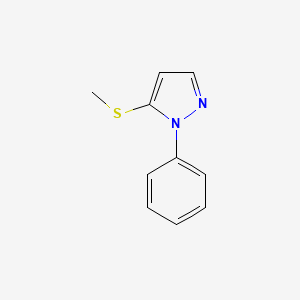
5-(methylthio)-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a phenyl group at position 1 and a methylthio group at position 5 makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylthio)-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1-(methylthio)-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: 5-(sulfinylmethylthio)-1-phenyl-1H-pyrazole, 5-(sulfonylmethylthio)-1-phenyl-1H-pyrazole.
Reduction: 5-(methylthio)-1-cyclohexyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has been investigated for its ability to inhibit certain enzymes, making it a potential lead compound in drug discovery.
Medicine
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(methylthio)-1-phenyl-1H-pyrazole depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the biological system and the specific enzyme being targeted.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar structure but lacks the methylthio group.
5-(Methylthio)-1H-pyrazole: Similar structure but lacks the phenyl group.
1-Phenyl-5-(methylsulfonyl)-1H-pyrazole: Similar structure but with a sulfonyl group instead of a methylthio group.
Uniqueness
5-(Methylthio)-1-phenyl-1H-pyrazole is unique due to the presence of both the phenyl and methylthio groups, which confer specific chemical and biological properties. The combination of these groups can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
5-methylsulfanyl-1-phenylpyrazole |
InChI |
InChI=1S/C10H10N2S/c1-13-10-7-8-11-12(10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
MHMOOYIUBUKPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3S)-3-({5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidine-1-carboxylate](/img/structure/B14772136.png)

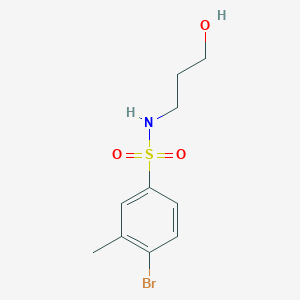
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)
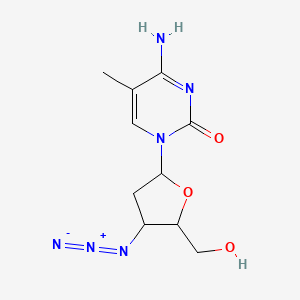
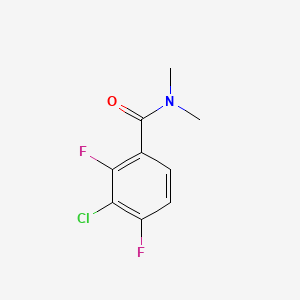
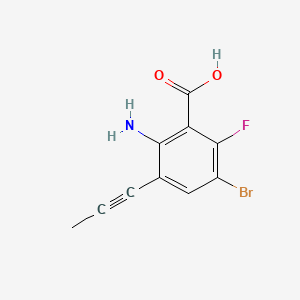
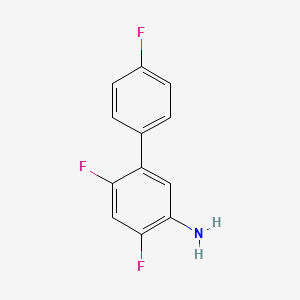
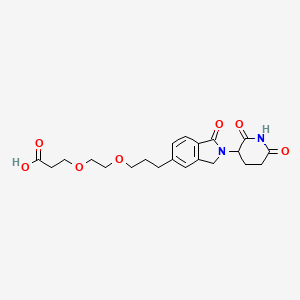

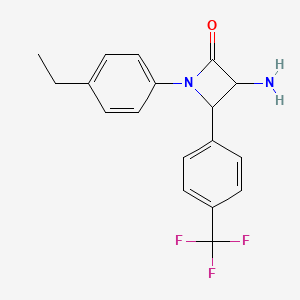
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
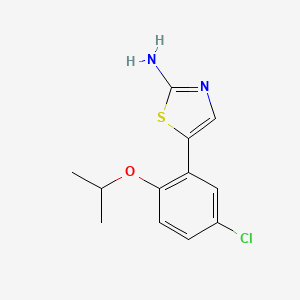
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)
